2-(3-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
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Overview
Description
4-(3-Nitrophenyl)-4-azatricyclo[5210(2),?]dec-8-ene-3,5-dione is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
The synthesis of 4-(3-Nitrophenyl)-4-azatricyclo[5.2.1.0(2),?]dec-8-ene-3,5-dione typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the formation of the tricyclic core through cyclization reactions, followed by the introduction of the nitrophenyl group. Reaction conditions such as temperature, solvent, and catalysts are carefully optimized to achieve high yields and purity. Industrial production methods may involve scaling up these laboratory procedures, ensuring consistency and efficiency in large-scale synthesis.
Chemical Reactions Analysis
4-(3-Nitrophenyl)-4-azatricyclo[5.2.1.0(2),?]dec-8-ene-3,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group, significantly altering the compound’s properties.
Substitution: The nitrophenyl group can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization. Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts. The major products formed depend on the reaction type and conditions applied.
Scientific Research Applications
4-(3-Nitrophenyl)-4-azatricyclo[5.2.1.0(2),?]dec-8-ene-3,5-dione has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: It is used in the development of advanced materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 4-(3-Nitrophenyl)-4-azatricyclo[5.2.1.0(2),?]dec-8-ene-3,5-dione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitrophenyl group plays a crucial role in binding to these targets, influencing the compound’s biological activity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to desired therapeutic effects.
Comparison with Similar Compounds
4-(3-Nitrophenyl)-4-azatricyclo[5.2.1.0(2),?]dec-8-ene-3,5-dione can be compared with other tricyclic compounds, such as:
4-Phenyl-4-azatricyclo[5.2.1.0(2,6)]dec-8-ene-3,5-dione: Similar in structure but with a phenyl group instead of a nitrophenyl group.
4,10-Dioxatricyclo[5.2.1.0(2,6)]dec-8-ene-3,5-dione: Contains oxygen atoms in the tricyclic core, leading to different chemical properties. The uniqueness of 4-(3-Nitrophenyl)-4-azatricyclo[5.2.1.0(2),?]dec-8-ene-3,5-dione lies in its specific functional groups and their influence on the compound’s reactivity and applications.
Properties
Molecular Formula |
C15H12N2O4 |
---|---|
Molecular Weight |
284.27 g/mol |
IUPAC Name |
4-(3-nitrophenyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione |
InChI |
InChI=1S/C15H12N2O4/c18-14-12-8-4-5-9(6-8)13(12)15(19)16(14)10-2-1-3-11(7-10)17(20)21/h1-5,7-9,12-13H,6H2 |
InChI Key |
SHPJSIUHFNHXFW-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C=CC1C3C2C(=O)N(C3=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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